

# 2-Bromo-5-hydroxybenzonitrile chemical structure

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## Compound of Interest

Compound Name: 2-Bromo-5-hydroxybenzonitrile

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An In-Depth Technical Guide to **2-Bromo-5-hydroxybenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-5-hydroxybenzonitrile**, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its chemical structure, physicochemical properties, synthesis protocols, and reactivity, with a focus on its utility for professionals in the chemical and pharmaceutical sciences.

## Chemical Structure and Identification

**2-Bromo-5-hydroxybenzonitrile** is an organic compound featuring a benzene ring substituted with a nitrile (-CN) group, a bromine (-Br) atom, and a hydroxyl (-OH) group.<sup>[1][2]</sup> The IUPAC name for this compound is **2-bromo-5-hydroxybenzonitrile**.<sup>[3]</sup> The nitrile group is assigned position 1 on the benzene ring, with the bromine at position 2 and the hydroxyl group at position 5.<sup>[2]</sup>

Table 1: Compound Identification

Identifier	Value
CAS Number	189680-06-6[1][3][4][5][6]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrNO[3][4][5][7]
Molecular Weight	198.02 g/mol [1][3][4]
InChI	InChI=1S/C7H4BrNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H[3]
InChIKey	IXJNUEMHAJZKFW-UHFFFAOYSA-N[1][3]

| Canonical SMILES | C1=CC(=C(C=C1O)C#N)Br[3][4] |

## Physicochemical Properties

**2-Bromo-5-hydroxybenzonitrile** is typically a white to pale-yellow or yellow-brown crystalline solid.[7] It is soluble in ethanol, ethers, and other organic solvents.[7] The presence of the hydroxyl group allows for hydrogen bonding, which influences its physical properties like melting point and solubility.[1]

Table 2: Physicochemical Data

Property	Value
Appearance	White to pale-yellow crystalline solid[7]
Density (Predicted)	1.79 ± 0.1 g/cm <sup>3</sup> [7]
Boiling Point (Predicted)	321.2 ± 32.0 °C[7]
Flash Point	148.1 °C[7]
pKa (Predicted)	8.01 ± 0.18[7]

| Storage Temperature | Room Temperature, under an inert atmosphere[7] |

## Synthesis of 2-Bromo-5-hydroxybenzonitrile

The primary method for synthesizing **2-Bromo-5-hydroxybenzonitrile** is through the direct bromination of 3-hydroxybenzonitrile.<sup>[1]</sup> This reaction is an electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the hydroxyl and nitrile groups. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director.<sup>[1]</sup> This results in the preferential formation of **2-Bromo-5-hydroxybenzonitrile**.

## Experimental Protocol: Synthesis via Bromination of 3-hydroxybenzonitrile

This protocol is based on the common laboratory synthesis using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

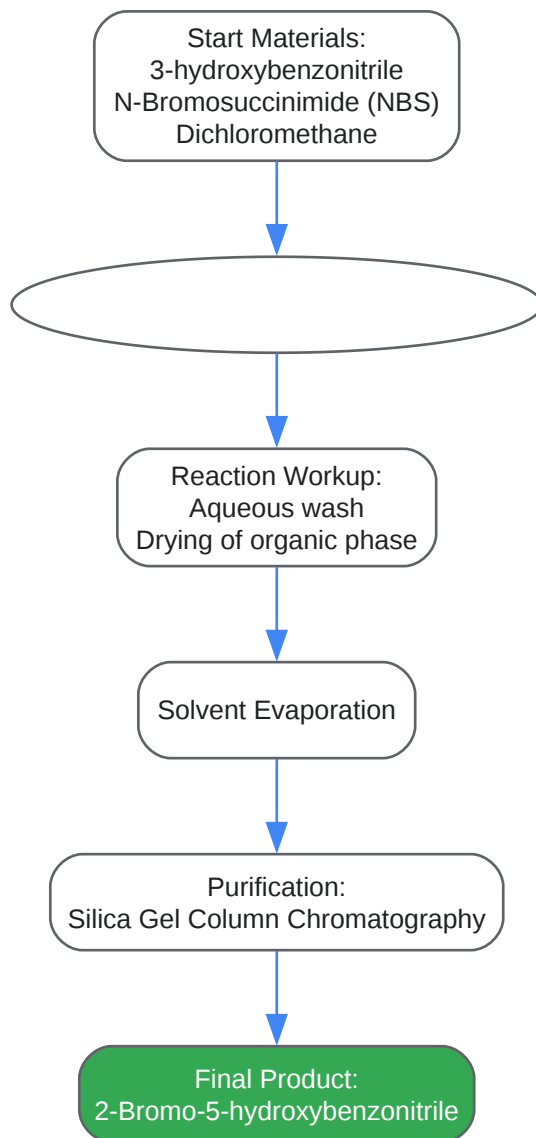
- 3-hydroxybenzonitrile
- N-Bromosuccinimide (NBS)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Round-bottomed flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

- Dissolve 3-hydroxybenzonitrile in dichloromethane in a round-bottomed flask.

- Add N-Bromosuccinimide (1.0 equivalent) to the solution portion-wise while stirring at room temperature.
- The reaction mixture is typically stirred for several hours until the starting material is consumed (monitored by TLC).
- Upon completion, the reaction mixture is washed with water and brine.
- The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product is purified by column chromatography on silica gel to afford pure **2-Bromo-5-hydroxybenzonitrile**. A reported yield for this reaction is 73%.<sup>[1]</sup>

## Synthesis Workflow of 2-Bromo-5-hydroxybenzonitrile



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Caption: Synthesis of **2-Bromo-5-hydroxybenzonitrile**.

## Spectroscopic Characterization

The structure of **2-Bromo-5-hydroxybenzonitrile** is confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data

Technique	Expected Peaks
$^1\text{H}$ NMR	Aromatic protons are expected to show distinct signals in the range of $\delta$ 7.2–7.8 ppm. <sup>[1]</sup> The chemical shifts are influenced by the electronic effects of the substituents.
$^{13}\text{C}$ NMR	The nitrile carbon is expected to have a characteristic chemical shift around 115 ppm. <sup>[1]</sup> Other aromatic carbons will appear in the typical downfield region.
IR Spectroscopy	Key absorption bands include a broad peak for the O-H stretch of the hydroxyl group, a sharp peak for the C $\equiv$ N stretch of the nitrile group, and peaks corresponding to C-Br and aromatic C-H and C=C bonds. <sup>[1]</sup>

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the structure.<sup>[1]</sup> |

## Experimental Protocol: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a solution of **2-Bromo-5-hydroxybenzonitrile** in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer, typically operating at 300-500 MHz for  $^1\text{H}$ .
- Process the data, including Fourier transformation, phase correction, and baseline correction.

#### Infrared (IR) Spectroscopy:

- Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Identify the characteristic absorption bands for the functional groups.

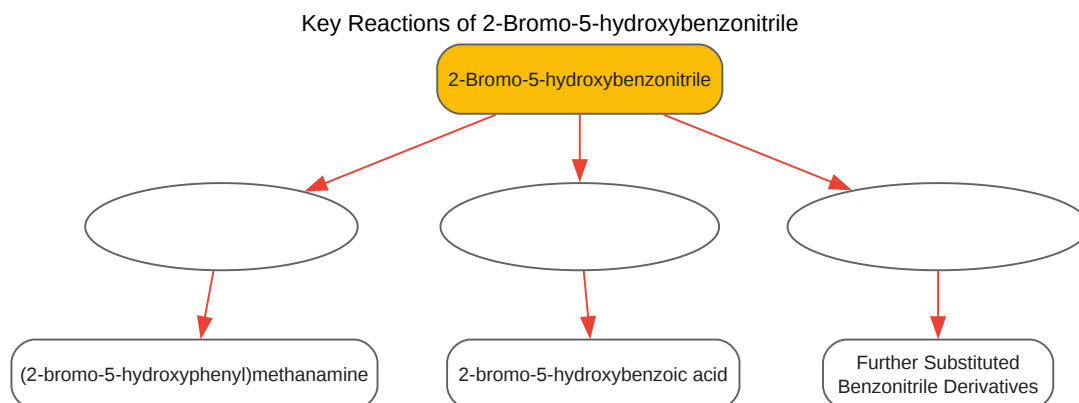
#### Mass Spectrometry (MS):

- Dissolve a small amount of the sample in a suitable solvent.
- Introduce the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
- Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

## Chemical Reactivity and Applications

**2-Bromo-5-hydroxybenzonitrile** is a valuable building block in organic synthesis due to the reactivity of its functional groups.

- **Electrophilic Aromatic Substitution:** The aromatic ring's reactivity is influenced by the activating hydroxyl group and the deactivating bromo and nitrile groups.<sup>[1]</sup>
- **Nitrile Group Transformations:** The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine using reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).<sup>[1]</sup>
- **Applications in Drug Development:** As an intermediate, it is used in the synthesis of more complex molecules for pharmaceutical applications.<sup>[7][8]</sup> For instance, it can be used to synthesize 2-bromo-5-hydroxybenzoic acid, which has shown anticancer activity.<sup>[4]</sup> Benzonitrile derivatives, in general, are integral to the synthesis of compounds with a wide range of biological activities.<sup>[1]</sup>



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Caption: Reactivity of **2-Bromo-5-hydroxybenzonitrile**.

## Safety and Handling

**2-Bromo-5-hydroxybenzonitrile** should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3]

Table 4: Hazard and Precautionary Statements

Type	Codes
Hazard Statements	H302, H312, H315, H319, H332, H335[4]

| Precautionary Statements | P261, P280, P301+P312, P304+P340, P305+P351+P338, P501[4] |



Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

## Conclusion

**2-Bromo-5-hydroxybenzonitrile** is a key chemical intermediate with a well-defined structure and predictable reactivity. Its utility in the synthesis of pharmaceuticals and other fine chemicals makes it a compound of significant interest to researchers and drug development professionals.[10] The synthetic and analytical protocols provided in this guide offer a foundation for its effective use in a laboratory setting.

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